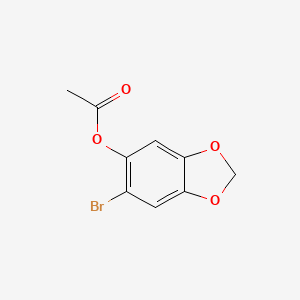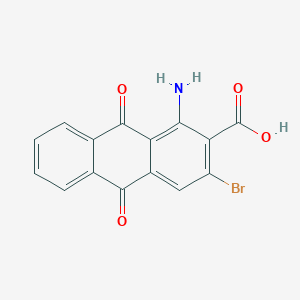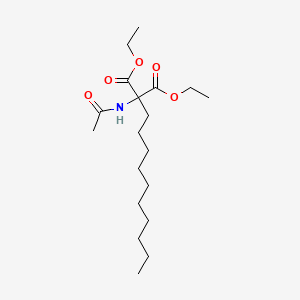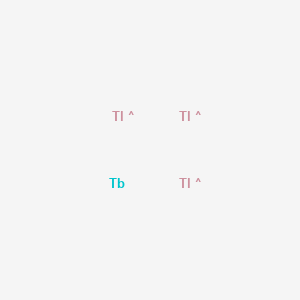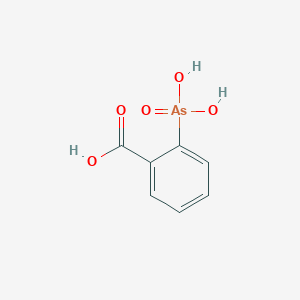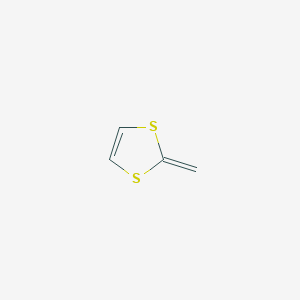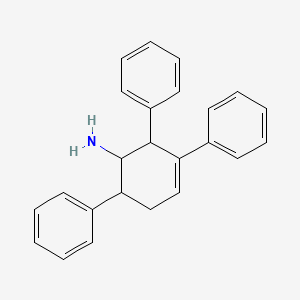
2,3,6-Triphenylcyclohex-3-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Triphenylcyclohex-3-en-1-amine: is an organic compound characterized by a cyclohexene ring substituted with three phenyl groups and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Triphenylcyclohex-3-en-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of triphenylmethane derivatives with amine sources under acidic or basic conditions to facilitate the formation of the cyclohexene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to drive the cyclization process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,6-Triphenylcyclohex-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,6-Triphenylcyclohex-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,3,6-Triphenylcyclohex-3-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups and amine functionality play crucial roles in binding to these targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Triphenyl-1,3,5-triazine: Known for its use in photoelectrochemical applications.
Triphenylamine: Commonly used in the synthesis of fluorescent probes and other organic materials.
Uniqueness: 2,3,6-Triphenylcyclohex-3-en-1-amine is unique due to its specific cyclohexene ring structure with three phenyl groups, which imparts distinct chemical and physical properties compared to other triphenyl derivatives.
Eigenschaften
CAS-Nummer |
6270-90-2 |
|---|---|
Molekularformel |
C24H23N |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2,3,6-triphenylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C24H23N/c25-24-22(19-12-6-2-7-13-19)17-16-21(18-10-4-1-5-11-18)23(24)20-14-8-3-9-15-20/h1-16,22-24H,17,25H2 |
InChI-Schlüssel |
XKAIWBRFASGYIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C(C(C1C2=CC=CC=C2)N)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


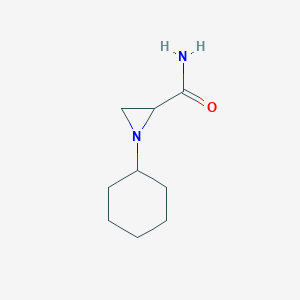

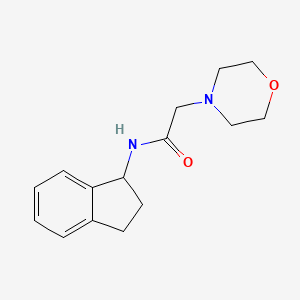
![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)


